Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent coupling with the nitrophenyl and benzoate moieties. Common reagents used in these reactions include benzyl chloride, piperazine, and various coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25ClN4O5 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H25ClN4O5/c1-36-26(33)20-8-10-23(30-13-11-29(12-14-30)17-18-5-3-2-4-6-18)22(15-20)28-25(32)19-7-9-21(27)24(16-19)31(34)35/h2-10,15-16H,11-14,17H2,1H3,(H,28,32) |
InChI Key |
ZHMBMSUDJUCCKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.